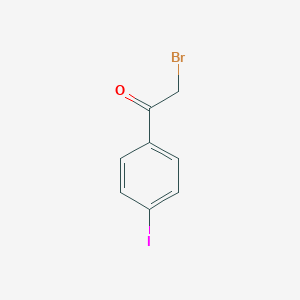

2-Bromo-1-(4-iodophenyl)ethanone

描述

2-Bromo-1-(4-iodophenyl)ethanone (C₈H₆BrIO, molecular weight ≈ 325 g/mol) is a brominated acetophenone derivative featuring an iodine atom at the para position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing enzyme inhibitors such as phosphoglycerate dehydrogenase (PHGDH) inhibitors, as demonstrated in the preparation of α-ketothioamide derivatives . Its iodine substituent enhances versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable leaving-group properties, distinguishing it from halogen analogues like bromine or chlorine.

属性

IUPAC Name |

2-bromo-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIBMLJFLPWMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292534 | |

| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31827-94-8 | |

| Record name | 31827-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Parameters

-

Reactants :

-

1-(4-Iodophenyl)ethanol

-

Ammonium bromide (NH₄Br)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

-

Procedure :

-

The alcohol is treated with NH₄Br and Oxone in a polar solvent (e.g., acetonitrile/water).

-

The mixture is stirred at room temperature for 6–8 hours.

-

The product is extracted with dichloromethane and purified via column chromatography.

-

-

Advantages :

-

Atom Economy : Avoids hazardous bromine gas.

-

Mild Conditions : Room-temperature reaction reduces energy input.

-

Comparative Analysis with Traditional Bromination

Alternative Brominating Agents and Catalysts

N-Bromosuccinimide (NBS)

NBS, a solid brominating agent, offers safer handling than Br₂. In the presence of light or radical initiators (e.g., AIBN), NBS selectively brominates alpha-carbons of ketones. For 1-(4-iodophenyl)ethanone, this method could minimize ring bromination side reactions.

Hydrogen Bromide (HBr)

Gaseous HBr in acetic acid facilitates alpha-bromination but requires anhydrous conditions. This method is less common due to challenges in controlling HBr release.

Industrial-Scale Considerations

Scaling alpha-bromination necessitates:

-

Continuous Flow Systems : To manage exothermic reactions and improve safety.

-

Solvent Recovery : Glacial acetic acid can be distilled and reused.

-

Waste Management : Neutralization of HBr byproducts with bases like NaOH.

Purity and Characterization

Critical quality benchmarks for this compound include:

化学反应分析

Types of Reactions

2-Bromo-1-(4-iodophenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution: Formation of various substituted phenyl ethanones.

Reduction: Formation of 2-bromo-1-(4-iodophenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(4-iodophenyl)acetic acid.

科学研究应用

2-Bromo-1-(4-iodophenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Bromo-1-(4-iodophenyl)ethanone involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl group and the halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Electronic Differences

Key structural analogues differ in the substituents on the phenyl ring, which influence electronic and steric properties:

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Electronic Effect |

|---|---|---|---|

| 2-Bromo-1-(4-iodophenyl)ethanone | 4-Iodo | ~325 | Electron-withdrawing (inductive) |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 4-Hydroxy | 229.05 | Electron-donating (resonance) |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Nitro | 244.03 | Strong electron-withdrawing |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxy | 229.09 | Electron-donating (resonance) |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 3,4-Dimethoxy | 259.10 | Electron-donating (resonance, steric bulk) |

| 2-Bromo-1-(4-bromophenyl)ethanone | 4-Bromo | 277.94 | Electron-withdrawing (inductive) |

Electronic Effects :

Physicochemical Properties

Key Observations :

生物活性

2-Bromo-1-(4-iodophenyl)ethanone, a halogenated ketone with the molecular formula C₈H₆BrIO, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

The compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which influences its reactivity and interactions in biological systems. Its molecular weight is approximately 324.94 g/mol, and it is classified under Chemical Abstracts Service number 31827-94-8. The synthesis typically involves bromination of 1-(4-iodophenyl)ethanone in glacial acetic acid using bromine as the reagent.

Reactivity and Chemical Transformations

The halogen substituents (bromine and iodine) allow this compound to participate in various chemical reactions, including:

- Substitution Reactions : The bromine or iodine atoms can be replaced with other functional groups.

- Reduction Reactions : The carbonyl group can be reduced to form corresponding alcohols.

- Oxidation Reactions : This compound can undergo oxidation to yield carboxylic acids or other oxidized products.

These reactions are facilitated by reagents such as sodium iodide for substitution, sodium borohydride for reduction, and potassium permanganate for oxidation.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. For instance, a related compound with a similar structure demonstrated significant inhibition of Inosine Monophosphate Dehydrogenase (IMPDH), with an IC₅₀ value of 0.47 μM. This indicates that modifications to the phenyl ring can enhance biological activity, suggesting that the presence of halogens may play a crucial role in the compound's inhibitory effects .

Case Studies

Several case studies have investigated the biological implications of halogenated compounds similar to this compound:

- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown varying degrees of AChE inhibition. For example, derivatives featuring bromo and iodo substitutions exhibited enhanced inhibitory activity against AChE with IC₅₀ values ranging from 4.17 µM to 8.49 µM .

- Potential Anticancer Activity : The compound's structural characteristics suggest potential applications in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation.

Applications in Research

This compound is utilized across different domains:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals aimed at various therapeutic targets.

- Biochemical Research : Employed in studies focused on enzyme interactions and inhibition mechanisms.

- Chemical Synthesis : Used in creating more complex organic molecules due to its versatile reactivity profile .

Summary Table of Biological Activity

| Activity Type | Description | IC₅₀ Value (µM) |

|---|---|---|

| IMPDH Inhibition | Significant inhibition observed | 0.47 |

| AChE Inhibition | Varying degrees of inhibition across derivatives | 4.17 - 8.49 |

| Potential Anticancer Activity | Investigated for effects on tumor proliferation | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。